5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

Description

Chemical Identity and Structural Characterization

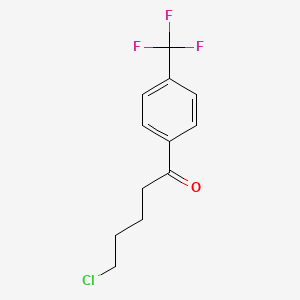

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane represents a sophisticated organofluorine compound that exemplifies the strategic integration of fluorinated aromatic systems with halogenated aliphatic chains. The compound is officially registered under Chemical Abstracts Service number 343968-74-1 and carries the molecular descriptor number MFCD02260642 in the Cambridge Structural Database. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one, which precisely describes its structural composition and functional group arrangement.

The molecular architecture of this compound consists of a pentanone backbone where the carbonyl carbon is directly attached to a para-trifluoromethylphenyl ring system. The structural characterization reveals a linear five-carbon chain terminating in a chlorine atom at the fifth position, with the ketone functionality positioned at the first carbon adjacent to the aromatic ring. The trifluoromethyl group is specifically located at the para position of the benzene ring, creating a highly electronegative substitution pattern that significantly influences the compound's reactivity and physical properties. The International Chemical Identifier string for this compound is InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2, providing a unique digital fingerprint for computational chemistry applications.

The three-dimensional molecular geometry exhibits significant electronic polarization due to the presence of both the highly electronegative trifluoromethyl group and the chlorine substituent. Computational studies suggest that the trifluoromethyl group adopts a preferred conformation that minimizes steric interactions while maximizing electronic stabilization through resonance with the aromatic ring system. The chlorinated alkyl chain maintains sufficient conformational flexibility to accommodate various molecular orientations, which is crucial for its potential applications in synthetic chemistry and pharmaceutical development.

Physicochemical Properties and Molecular Attributes

The physicochemical profile of this compound demonstrates the characteristic properties associated with organofluorine compounds. The molecular formula C₁₂H₁₂ClF₃O corresponds to a molecular weight of 264.67 grams per mole, indicating a relatively compact molecular structure with high density packing. Experimental measurements reveal a density of 1.229 grams per cubic centimeter, which is significantly higher than most organic compounds of similar size due to the presence of multiple halogen atoms.

Thermal analysis indicates that the compound exhibits a boiling point of 328.125 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, demonstrating enhanced thermal stability characteristic of trifluoromethylated compounds. The flash point has been determined to be 152.245 degrees Celsius, indicating moderate volatility and specific handling requirements for industrial applications. These thermal properties reflect the strong carbon-fluorine bonds within the trifluoromethyl group, which are among the strongest single bonds in organic chemistry with bond energies approaching 480 kilojoules per mole.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 264.67 | g/mol |

| Density | 1.229 | g/cm³ |

| Boiling Point | 328.125 | °C at 760 mmHg |

| Flash Point | 152.245 | °C |

| Molecular Formula | C₁₂H₁₂ClF₃O | - |

| CAS Number | 343968-74-1 | - |

The electronic properties of this compound are dominated by the strong electron-withdrawing characteristics of the trifluoromethyl group, which has an electronegativity intermediate between fluorine and chlorine. This electronic effect significantly influences the reactivity of the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The presence of the chlorine atom at the terminal position provides an additional reactive site for substitution reactions, expanding the synthetic utility of this compound. Computational modeling suggests that the compound exhibits significant dipole moment due to the asymmetric distribution of electronegative atoms, which influences its solubility characteristics and intermolecular interactions.

Nomenclature and Classification within Organofluorine Chemistry

Within the broader classification system of organofluorine chemistry, this compound belongs to the important class of trifluoromethylated aromatic ketones. The trifluoromethyl functional group, with the formula CF₃, represents one of the most significant structural motifs in modern medicinal chemistry and materials science. This functional group is derived conceptually from the methyl group by replacing all three hydrogen atoms with fluorine atoms, creating a highly electronegative substituent that dramatically alters the properties of organic molecules.

The compound can be systematically classified as a member of the organofluorine family, specifically within the subset of compounds containing trifluoromethyl groups attached to aromatic systems. Organofluorine compounds are characterized by the presence of carbon-fluorine bonds, which form some of the strongest bonds in organic chemistry and confer unique properties including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The trifluoromethyl group has found extensive application in pharmaceutical development, where it serves as a bioisostere for chloride or methyl groups, allowing medicinal chemists to fine-tune the steric and electronic properties of drug candidates.

The nomenclature system for this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The systematic name prioritizes the ketone functionality as the principal functional group, with the chloro and trifluoromethyl substituents named as prefixes according to their positions in the molecular structure. Alternative naming systems include the use of descriptive terms such as "pentanone derivatives" or "trifluoromethylated aromatic ketones," which emphasize specific structural features relevant to particular applications or research contexts.

The classification of this compound within organofluorine chemistry also encompasses its potential role as a synthetic intermediate or building block. Compounds containing both trifluoromethyl groups and reactive halogen substituents are particularly valuable in synthetic chemistry because they combine the stability advantages of fluorinated aromatic systems with the reactivity potential of halogenated alkyl chains. This dual functionality makes such compounds excellent candidates for further chemical modification and incorporation into complex molecular architectures.

Historical Context in Trifluoromethylated Compound Development

The historical development of trifluoromethylated compounds traces back to the pioneering work in organofluorine chemistry during the late nineteenth and early twentieth centuries. The medicinal use of trifluoromethyl groups dates from 1928, although research became more intensive in the mid-1940s when the unique properties of fluorinated compounds began to be systematically explored. The first investigations into trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, establishing the foundation for modern applications of these functional groups in pharmaceutical chemistry.

Early synthetic methodologies for introducing trifluoromethyl groups were developed by Frédéric Swarts in 1892, based on antimony fluoride reactions. In these pioneering experiments, benzotrichloride was reacted with antimony trifluoride to form compounds containing trifluoromethyl groups, including phenyl trifluoromethane. During the 1930s, industrial chemical companies including Kinetic Chemicals and IG Farben improved upon these methods by replacing antimony trifluoride with hydrogen fluoride, leading to more efficient and scalable synthetic processes.

The development of organofluorine chemistry experienced dramatic acceleration during World War II, driven by strategic military applications and the need for specialized materials with enhanced chemical and thermal stability. Industrial organofluorine chemistry has evolved over more than 80 years through continuous technological advancement, eventually providing various materials essential for modern society. The field has progressed to utilize elemental fluorine itself as a reagent for introducing fluorine atoms into organic molecules, particularly in leading-edge industries requiring advanced materials with specific properties.

Modern trifluoromethylation methodologies have expanded significantly beyond the early synthetic approaches. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper catalysts. In 1969, Kobayashi and Kumadaki adapted this protocol specifically for trifluoromethylation reactions, establishing precedent for modern cross-coupling approaches to trifluoromethyl group introduction. Contemporary research has focused on developing both nucleophilic and electrophilic trifluoromethylating reagents, with significant advances including the development of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 and its subsequent activation by fluoride ions for nucleophilic trifluoromethylation reactions.

The evolution of synthetic methods for preparing compounds like this compound reflects broader trends in organofluorine chemistry toward developing more efficient, selective, and environmentally sustainable processes. Modern synthetic strategies often employ advanced catalytic systems and specialized reagents designed to introduce trifluoromethyl groups with high selectivity and yield. Research in this area continues to be actively pursued in academic institutions worldwide, driven by the ongoing demand for fluorinated compounds in pharmaceutical, agrochemical, and materials applications.

Properties

IUPAC Name |

5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVUMJAEIGGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507607 | |

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343968-74-1 | |

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane typically involves the following key steps:

- Formation of the ketone backbone by acylation or carbonylation reactions.

- Introduction of the 4-trifluoromethylphenyl group via aromatic substitution or coupling reactions.

- Chlorination at the 5-position of the pentane chain, often through halogenation of a suitable precursor.

Specific Synthetic Routes

Friedel-Crafts Acylation Approach

One common laboratory method involves Friedel-Crafts acylation of 4-trifluoromethylbenzene derivatives with a suitable acyl chloride or anhydride to form the ketone intermediate, followed by chlorination at the terminal pentane position.

- Step 1: Preparation of 4-trifluoromethylbenzoyl chloride or equivalent acylating agent.

- Step 2: Friedel-Crafts acylation with a pentanoyl chloride derivative to form 1-(4-trifluoromethylphenyl)pentan-1-one.

- Step 3: Selective chlorination at the 5-position of the pentanone chain using reagents such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS) under controlled conditions.

Halogenation of Preformed Ketone

Alternatively, the ketone 1-oxo-1-(4-trifluoromethylphenyl)pentane can be synthesized first, followed by regioselective chlorination at the 5-position:

- Step 1: Synthesis of 1-oxo-1-(4-trifluoromethylphenyl)pentane via coupling of 4-trifluoromethylbenzaldehyde with pentanone derivatives.

- Step 2: Halogenation using chlorine gas or NCS in the presence of a radical initiator or under photochemical conditions to introduce the chlorine atom at the terminal carbon.

Alternative Routes via Organometallic Intermediates

Some advanced synthetic protocols employ organometallic reagents such as Grignard or organolithium compounds derived from 4-trifluoromethylphenyl precursors, which are reacted with chlorinated pentanone derivatives to yield the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts Acylation | AlCl3 catalyst, dichloromethane or carbon disulfide solvent, 0-5 °C to room temperature | Control of temperature critical to avoid polyacylation |

| Chlorination | N-chlorosuccinimide (NCS), radical initiator (e.g., benzoyl peroxide), inert solvent (CCl4 or CH2Cl2), 0-25 °C | Radical chlorination favors selective substitution at terminal position |

| Organometallic Coupling | 4-trifluoromethylphenylmagnesium bromide, chloropentanone, anhydrous ether solvent, low temperature (-78 °C to 0 °C) | Requires strict anhydrous conditions to prevent side reactions |

Research Findings and Analytical Data

- Yield: Reported yields for the Friedel-Crafts acylation followed by chlorination range from 60% to 85%, depending on reaction scale and purification methods.

- Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) confirm purity >95% after recrystallization.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Chlorination | 4-trifluoromethylbenzoyl chloride, AlCl3, NCS | Electrophilic aromatic substitution + Radical halogenation | Straightforward, scalable | Requires careful temperature control, possible polyacylation |

| Halogenation of Preformed Ketone | 1-oxo-1-(4-trifluoromethylphenyl)pentane, Cl2 or NCS | Radical halogenation | High regioselectivity | Requires pre-synthesis of ketone, handling of chlorine gas |

| Organometallic Coupling | 4-trifluoromethylphenylmagnesium bromide, chloropentanone | Nucleophilic addition | High selectivity, versatile | Sensitive to moisture, requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and other diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations in the Trifluoromethyl Group

A closely related isomer, 5-chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane (CAS 487058-77-5), differs only in the position of the trifluoromethyl group on the aromatic ring (ortho vs. para). Key distinctions include:

- Electronic Effects : The para-substituted isomer benefits from reduced steric hindrance, allowing for more efficient conjugation between the electron-withdrawing trifluoromethyl group and the ketone. This enhances stability and reactivity in nucleophilic substitution reactions compared to the ortho isomer .

- Synthetic Utility : The para isomer is more commonly utilized in industrial applications due to its predictable reactivity and lower steric constraints .

| Property | 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane | 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane |

|---|---|---|

| CAS Number | 343968-74-1 | 487058-77-5 |

| Substituent Position | Para | Ortho |

| Purity | ≥95% | Discontinued (historical purity: 95%) |

| Molecular Weight (g/mol) | 264.67 | 264.67 |

Chlorinated Alkanes and Ketones

Compared to simpler chlorinated alkanes like 3-chloro-3-methylpentane (CAS 73928-40-2), which lacks aromatic and ketone functionalities, this compound exhibits:

- Enhanced Reactivity : The ketone group facilitates nucleophilic attacks (e.g., Grignard reactions), while the chlorine atom participates in elimination or substitution reactions. In contrast, 3-chloro-3-methylpentane primarily undergoes dehydrochlorination at elevated temperatures (250°C) .

- Polarity: The trifluoromethylphenyl group increases polarity, rendering the compound less volatile (predicted boiling point >200°C) compared to non-aromatic chlorinated alkanes like pentane (boiling point: 36°C) .

Fluorinated Aromatic Compounds

Fluorinated analogs such as 1,1,2,2,3,3,4,4-octafluoro-5-(vinyloxy)pentane (CAS 66396-73-4) share the presence of fluorine atoms but differ in backbone structure and functional groups:

- Electron-Withdrawing Effects : The trifluoromethyl group in the subject compound strongly withdraws electrons, stabilizing negative charges during reactions. Perfluorinated compounds like octafluoro derivatives are even more electron-deficient but lack ketone functionality, limiting their versatility in synthesis .

- Applications : While perfluorinated compounds are used in high-temperature lubricants and coatings, this compound is tailored for fine chemical synthesis due to its reactive sites .

Solvent Interactions and Polarity

The compound’s solubility profile can be inferred from solvent studies on structurally related molecules:

- Polar Solvents : Dichloromethane or diethyl ether mixtures (1:2 v/v pentane:ether) are more effective for isolating polar-aromatic compounds, indicating optimal solubility for this compound in moderately polar solvents .

Biological Activity

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is a chemical compound characterized by its unique combination of functional groups, including a chloro group, a ketone, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₃ClF₃O, with a molecular weight of approximately 264.67 g/mol. This compound has garnered interest due to its potential biological activities, although comprehensive research on its specific mechanisms and effects remains limited.

The compound exhibits notable physical properties:

- Boiling Point : Approximately 328.1 °C

- Density : 1.229 g/cm³

These properties suggest a relatively stable nature under standard conditions, which may influence its biological interactions.

Currently, there is insufficient data regarding the specific biological mechanisms of action for this compound. However, the presence of the trifluoromethyl group enhances lipophilicity, potentially affecting how the compound interacts with biological membranes and targets within cells.

Biological Activity

Despite the lack of extensive studies directly addressing the biological activity of this compound, several observations can be made based on its structural characteristics:

- Lipophilicity : The trifluoromethyl group is known to increase lipophilicity, which can enhance a compound's ability to penetrate lipid membranes and interact with cellular targets.

- Potential Applications : Given its structural similarities to other biologically active compounds, it may possess properties that could be explored in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Chloro-2-pentanone | C₅H₉ClO | Shorter carbon chain; simpler structure |

| 4-Trifluoromethylacetophenone | C₉H₇F₃O | Contains an acetophenone structure |

| 5-Bromo-1-oxo-1-(4-trifluoromethylphenyl)pentane | C₁₂H₁₂BrF₃O | Similar structure but with bromine instead |

The unique combination of halogenation and functional groups in this compound may contribute to distinct chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

While direct case studies on this compound are scarce, research on related compounds suggests potential pathways for exploration:

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be investigated for this compound.

- Enzyme Inhibition : Research on halogenated compounds has shown potential for enzyme inhibition, particularly in cancer therapeutics. The substitution patterns in such compounds can significantly influence their interaction with enzymes involved in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane to achieve high purity?

- Methodological Answer : Start with small-scale reactions to optimize reaction parameters (e.g., temperature, solvent selection, and stoichiometry). Use column chromatography or recrystallization for purification. Monitor purity via HPLC or NMR, referencing standard spectra for validation. Evidence from BLD Pharm Ltd. indicates that commercial batches achieve ≥95% purity, suggesting rigorous post-synthesis purification protocols .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT-based simulations).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values.

Impurity profiling should reference standards like those in , which detail chlorophenyl-related byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood due to potential volatility. Waste disposal must follow hazardous chemical protocols, as outlined in for structurally similar ketones .

Advanced Research Questions

Q. How can spectroscopic data discrepancies between experimental and computational models be resolved?

- Methodological Answer : Perform cross-validation using hybrid DFT methods (e.g., B3LYP/6-31G**) to refine computational predictions. Adjust solvent effects in simulations to match experimental conditions (e.g., DMSO vs. chloroform). Contradictions in peak assignments may require 2D NMR (COSY, HSQC) for clarity .

Q. What strategies are effective for identifying and quantifying synthetic byproducts or impurities?

- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry to detect trace impurities. Compare retention times and fragmentation patterns with reference standards (e.g., chlorophenyl-containing impurities in ). Quantify via calibration curves using spiked samples .

Q. How does the compound’s solubility vary under different solvent systems, and what implications does this have for reaction design?

- Methodological Answer : Conduct phase behavior studies using cloud-point titration or pressure-composition diagrams (methodology in –7). For example, test solubility in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane). Correlate results with Hansen solubility parameters to optimize solvent selection .

Q. What computational approaches predict the reactivity of the trifluoromethylphenyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : Employ Fukui function analysis to identify electrophilic/nucleophilic sites. Molecular dynamics simulations can model steric effects from the bulky trifluoromethyl group. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How should researchers address contradictory data in thermal stability or decomposition pathways?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N vs. O). Cross-reference with GC-MS to identify decomposition products. Contradictions may arise from moisture sensitivity—repeat experiments under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.